molecular formula C4H4IN3O2 B3096422 4-iodo-5-methyl-3-nitro-1H-pyrazole CAS No. 1281872-29-4

4-iodo-5-methyl-3-nitro-1H-pyrazole

Cat. No. B3096422
CAS RN: 1281872-29-4
M. Wt: 253.00
InChI Key: ILMYFUHJLRTOGG-UHFFFAOYSA-N
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Description

“4-iodo-5-methyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C4H4IN3O2 . It is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazoles involves various methods. One method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H3IN4O2/c1-9-3 (2-7)4 (6)5 (8-9)10 (11)12/h1H3 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 253 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Heterobiaryls

4-Iodopyrazole, a compound structurally similar to 4-iodo-5-methyl-3-nitro-1H-pyrazole, has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science, so this application could potentially extend to the compound you’re interested in.

Iodination Reactions

4-Iodopyrazole also undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests that this compound could also be used in iodination reactions to produce di- and tri-iodo derivatives.

Radical-Mediated C–N Bond Activation

A study on 3,5-diamino-4-nitro-1H-pyrazole, another pyrazole derivative, showed that it can undergo radical-mediated C–N bond cleavage . This reaction led to an important precursor, subsequently annulated and oxidized to an energetic compound . This application could potentially extend to this compound.

Development of New Drugs

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has become an important synthon in the development of new drugs . Given the structural similarity between imidazole and pyrazole, this compound could potentially be used in the development of new drugs.

Antibacterial and Antimycobacterial Activities

The derivatives of 1,3-diazole show different biological activities such as antibacterial and antimycobacterial activities . Given the structural similarity between 1,3-diazole and pyrazole, this compound could potentially be used in the development of antibacterial and antimycobacterial drugs.

Anti-Inflammatory and Antitumor Activities

1,3-diazole derivatives also show anti-inflammatory and antitumor activities . This suggests that this compound could potentially be used in the development of anti-inflammatory and antitumor drugs.

Future Directions

“4-iodo-5-methyl-3-nitro-1H-pyrazole” is a valuable intermediate for the synthesis of biologically active compounds . Therefore, it has potential applications in the development of new drugs and other biologically active substances.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives can interact with various enzymes and receptors, influencing numerous biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Generally, pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or van der Waals interactions . The presence of the iodine, methyl, and nitro groups in the compound could potentially influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . The specific effects of this compound would likely depend on its targets and the biochemical pathways it influences.

properties

IUPAC Name

4-iodo-3-methyl-5-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMYFUHJLRTOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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